molecular formula C6H13NO2 B13627076 3-(Azetidin-3-yloxy)propan-1-ol

3-(Azetidin-3-yloxy)propan-1-ol

Cat. No.: B13627076
M. Wt: 131.17 g/mol
InChI Key: UUEPBVFMWKCFNV-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)propan-1-ol is a chemical compound that features an azetidine ring attached to a propanol group through an ether linkage. Azetidine is a four-membered nitrogen-containing heterocycle, which is relatively rare and often found in bioactive molecules. The presence of the azetidine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of azetidine with 3-chloropropanol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide or tetrahydrofuran.

Another method involves the use of azetidine-3-ol as a starting material, which is then reacted with 3-bromopropanol in the presence of a base to yield this compound. This reaction is also carried out in a polar aprotic solvent and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-(Azetidin-3-yloxy)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also form complexes with metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-ol: A similar compound with a hydroxyl group directly attached to the azetidine ring.

    3-(Azetidin-1-yl)propan-1-ol: Another similar compound with the azetidine ring attached to the propanol group through a nitrogen atom.

Uniqueness

3-(Azetidin-3-yloxy)propan-1-ol is unique due to the ether linkage between the azetidine ring and the propanol group, which imparts distinct chemical and biological properties compared to other azetidine derivatives

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(azetidin-3-yloxy)propan-1-ol

InChI

InChI=1S/C6H13NO2/c8-2-1-3-9-6-4-7-5-6/h6-8H,1-5H2

InChI Key

UUEPBVFMWKCFNV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCCO

Origin of Product

United States

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